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molecular formula C6H12O2 B8348487 2-[(3S)-oxolan-3-yl]ethan-1-ol

2-[(3S)-oxolan-3-yl]ethan-1-ol

Cat. No. B8348487
M. Wt: 116.16 g/mol
InChI Key: SVNHEBUGYPWWOF-LURJTMIESA-N
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Patent
US07037916B2

Procedure details

Triethylamine (2.1 mL, 15 mM) and methanesulfonyl chloride (0.85 mL, 11 mM) were added drop wise to a cold (−5 to −10° C.) solution of 2-(tetrahydro-furan-3-yl)-ethanol (1.14 g, 10 mM) in dichloromethane (15 mL). The reaction was stirred for 20 min at this temp then water (10 mL) was added and the reaction was stirred an additional 10 min then the phases were separated and the aqueous phase was extracted with dichloromethane (3×20 mL). The combined organics were washed with 50% aqueous HCl, sat. NaHCO3, dried (MgSO4), filtered and concentrated to give a quantitative yield of methanesulfonic acid 2-(tetrahydrofuran-3-yl)-ethyl ester.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[O:13]1[CH2:17][CH2:16][CH:15]([CH2:18][CH2:19][OH:20])[CH2:14]1.O>ClCCl>[O:13]1[CH2:17][CH2:16][CH:15]([CH2:18][CH2:19][O:20][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:14]1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.85 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.14 g
Type
reactant
Smiles
O1CC(CC1)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 min at this temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with 50% aqueous HCl, sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CC(CC1)CCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07037916B2

Procedure details

Triethylamine (2.1 mL, 15 mM) and methanesulfonyl chloride (0.85 mL, 11 mM) were added drop wise to a cold (−5 to −10° C.) solution of 2-(tetrahydro-furan-3-yl)-ethanol (1.14 g, 10 mM) in dichloromethane (15 mL). The reaction was stirred for 20 min at this temp then water (10 mL) was added and the reaction was stirred an additional 10 min then the phases were separated and the aqueous phase was extracted with dichloromethane (3×20 mL). The combined organics were washed with 50% aqueous HCl, sat. NaHCO3, dried (MgSO4), filtered and concentrated to give a quantitative yield of methanesulfonic acid 2-(tetrahydrofuran-3-yl)-ethyl ester.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[O:13]1[CH2:17][CH2:16][CH:15]([CH2:18][CH2:19][OH:20])[CH2:14]1.O>ClCCl>[O:13]1[CH2:17][CH2:16][CH:15]([CH2:18][CH2:19][O:20][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:14]1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.85 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.14 g
Type
reactant
Smiles
O1CC(CC1)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 min at this temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with 50% aqueous HCl, sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CC(CC1)CCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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